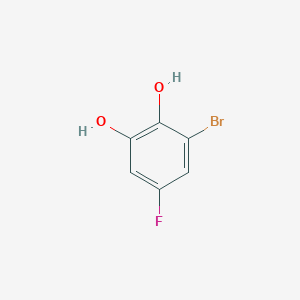

3-Bromo-5-fluorobenzene-1,2-diol

Description

3-Bromo-5-fluorobenzene-1,2-diol (CAS: 913629-79-5) is a halogenated diol derivative featuring a benzene ring substituted with bromine at position 3, fluorine at position 5, and hydroxyl groups at positions 1 and 2. Its molecular formula is C₆H₃BrF(OH)₂.

Properties

IUPAC Name |

3-bromo-5-fluorobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIDPBRCPOIQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluorobenzene-1,2-diol can be achieved through several methods. One common approach involves the bromination and fluorination of benzene derivatives. For instance, starting with a benzene ring, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position. Fluorination can be achieved using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent like Selectfluor.

Another method involves the use of diazonium salts. For example, 3,5-dibromo-2-fluoroaniline can be diazotized and then hydrolyzed to yield 3-Bromo-5-fluorobenzene-1,2-diol .

Industrial Production Methods

Industrial production of 3-Bromo-5-fluorobenzene-1,2-diol typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluorobenzene-1,2-diol undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring.

Nucleophilic Substitution: The hydroxyl groups can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

Bromination: Bromine (Br2) in the presence of iron (Fe) as a catalyst.

Fluorination: Hydrogen fluoride (HF) or Selectfluor.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Reduced forms of the compound, such as hydrocarbons.

Scientific Research Applications

3-Bromo-5-fluorobenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorobenzene-1,2-diol depends on its specific application. In chemical reactions, the compound acts as an electrophile or nucleophile, depending on the reaction conditions. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-3-fluorobenzene-1,2-diol (CAS: 121219-03-2)

- Substituents : Bromine (position 5), fluorine (position 3), diol (positions 1,2).

- Comparison: The positional swap of bromine and fluorine alters electronic distribution. Bromine at position 5 (meta to diol groups) may sterically hinder interactions compared to position 3. No biological data is available, but its synthesis routes and reactivity likely mirror the target compound .

Marine-Derived Bromophenols

3,4-Dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol

- Substituents : Bromine (positions 3,4), diol (positions 1,2), methylsulfonylmethyl (position 5).

- Biological Activity : Exhibits potent antioxidant activity (DPPH and ABTS radical scavenging), outperforming standards like BHT and ascorbic acid .

2’-Lanosyl-3’-bromo-5’,6’-dihydroxybenzyl alcohol

- Substituents: Bromine (position 3’), diol (positions 5’,6’), lanosyl (a glycoside group).

- Biological Activity : Found in marine algae (e.g., Rhodomela confervoides), these compounds are associated with redox modulation and metal chelation .

- Comparison : Glycosylation improves solubility and bioavailability, a feature absent in the target compound.

Schiff Base Derivatives

3-(((4-Bromophenyl)imino)methyl)benzene-1,2-diol

- Substituents: Bromine (position 4, on phenyl ring), imino group (position 3), diol (positions 1,2).

Halogenated Diamines

5-Bromo-3-fluorobenzene-1,2-diamine (CAS: 65896-11-9)

Data Table: Structural and Functional Comparison

Key Research Findings

Substituent Positioning : Bromine at position 3 (target compound) vs. 5 (isomer) affects steric and electronic properties. Meta-substituted halogens may enhance stability in aromatic systems .

Methylsulfonyl or glycosyl groups in marine bromophenols further enhance bioactivity .

Biological Potential: While the target compound lacks reported bioactivity, structurally related bromophenols and Schiff bases show promise in antioxidant and coordination chemistry, respectively .

Biological Activity

3-Bromo-5-fluorobenzene-1,2-diol, with the molecular formula C6H4BrFNO2, is an aromatic compound characterized by the presence of bromine and fluorine substituents on the benzene ring, along with hydroxyl groups at the 1 and 2 positions. This compound has garnered attention in various fields of research due to its unique biological activity and potential applications in medicinal chemistry.

The biological activity of 3-bromo-5-fluorobenzene-1,2-diol is primarily attributed to its ability to interact with various biological targets through electrophilic aromatic substitution. The presence of hydroxyl groups enhances its reactivity and allows it to participate in metabolic pathways, potentially influencing enzyme interactions and signaling pathways within cells .

Enzyme Interactions

Research indicates that 3-bromo-5-fluorobenzene-1,2-diol can modulate the activity of specific enzymes. For instance, studies have shown that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it a compound of interest in drug development.

Toxicological Studies

Toxicological assessments reveal that 3-bromo-5-fluorobenzene-1,2-diol exhibits a range of effects depending on dosage and exposure routes. In animal studies, it has been shown to affect liver function and induce oxidative stress at higher concentrations. The lowest observed adverse effect level (LOAEL) has been identified in studies involving oral administration .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study on Enzyme Inhibition : A study demonstrated that 3-bromo-5-fluorobenzene-1,2-diol inhibited the enzyme CYP2E1 in vitro, leading to decreased metabolism of certain substrates. This suggests potential applications in enhancing drug efficacy or reducing toxicity .

- Metabolic Pathway Analysis : In another study, researchers traced the metabolic fate of 3-bromo-5-fluorobenzene-1,2-diol in rat models. The primary metabolites identified included conjugates formed via glutathione pathways, indicating a detoxification mechanism at play .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 3-Bromo-5-fluorobenzene-1,2-diol | Enzyme inhibition (CYP450) | Electrophilic aromatic substitution |

| 4-Bromo-3-fluorophenol | Antimicrobial properties | Disruption of cell membrane integrity |

| 5-Bromobenzene-1,3-diol | Antioxidant activity | Scavenging free radicals |

Synthesis and Characterization

The synthesis of 3-bromo-5-fluorobenzene-1,2-diol involves several steps including electrophilic bromination and fluorination reactions followed by hydrolysis to introduce hydroxyl groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound .

Future Directions

Ongoing research aims to explore the therapeutic potential of 3-bromo-5-fluorobenzene-1,2-diol in treating diseases linked to enzyme dysfunctions, particularly in cancer therapy where modulation of metabolic pathways can enhance drug responses.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.